2-Bromo-4-chloropivalamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloropivalamide typically involves multiple steps, starting from p-nitrotoluene as the initial material. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This often includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloropivalamide can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Hydrolysis: This reaction can lead to the formation of corresponding acids or amides.
Common Reagents and Conditions:
Brominating Agents: Such as pyridine hydrobromide perbromide for bromination reactions.
Solvents: Acetic acid is often used as a solvent in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield bromo-substituted derivatives, while hydrolysis can produce corresponding acids.
Scientific Research Applications
2-Bromo-4-chloropivalamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloropivalamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby influencing biological processes .
Comparison with Similar Compounds
2-Bromo-4-chloropyrimidine: A compound with similar halogen substitutions on a pyrimidine ring.
2-Bromo-4-chloropyridine: Another related compound with a pyridine ring structure.
Uniqueness: 2-Bromo-4-chloropivalamide is unique due to its specific structural configuration, which includes a pivalamide group attached to a brominated and chlorinated aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13BrClNO |
---|---|
Molecular Weight |
290.58 g/mol |
IUPAC Name |
N-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
YQZVDKHNBCIHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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